molecular formula C23H24N4O2 B2815997 N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941977-31-7

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No. B2815997
CAS RN: 941977-31-7
M. Wt: 388.471
InChI Key: VIQPCVJFOQVXAP-UHFFFAOYSA-N
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Description

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, commonly known as NPYO, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. NPYO is a synthetic compound that belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

NPYO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. NPYO has also been found to have antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of NPYO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. NPYO has been found to inhibit the activity of COX-2 and NF-κB, which are key players in the inflammatory response. Additionally, NPYO has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Biochemical and Physiological Effects:
NPYO has been found to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting microbial growth. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using NPYO in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using NPYO is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NPYO. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of NPYO in humans. Additionally, the mechanism of action of NPYO needs to be further elucidated to better understand its biological effects. Finally, the synthesis of NPYO needs to be optimized to improve its yield and purity.
Conclusion:
In conclusion, N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a novel compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth makes it a useful tool for studying the mechanisms of these processes. However, further studies are needed to determine the safety and efficacy of NPYO in humans, and the mechanism of action of NPYO needs to be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of NPYO involves the reaction of 2-(pyrrolidin-1-yl)ethylamine with naphthalene-1-carboxaldehyde to form the intermediate product, which is then reacted with 4-pyridinecarboxaldehyde to produce NPYO. The synthesis of NPYO is a multi-step process that requires careful attention to detail and high purity reagents to ensure the production of a high-quality product.

properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(23(29)26-18-10-12-24-13-11-18)25-16-21(27-14-3-4-15-27)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-13,21H,3-4,14-16H2,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPCVJFOQVXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

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